molecular formula C15H10F3N5O2S3 B2599864 N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 392299-71-7

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2599864
CAS RN: 392299-71-7
M. Wt: 445.45
InChI Key: OUCGDHQBNOXAAR-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C15H10F3N5O2S3 and its molecular weight is 445.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • The compound has been involved in research focusing on the synthesis and evaluation of its derivatives for biological activities such as inhibiting protein tyrosine phosphatase 1B (PTP-1B), showcasing its potential in addressing diseases like diabetes through modulation of enzymatic activity. This highlights the compound's relevance in medicinal chemistry, particularly in designing inhibitors for enzymes involved in metabolic disorders (Navarrete-Vázquez et al., 2012).

  • Another area of application is in the field of corrosion science, where derivatives of the compound have been synthesized to study their effect on inhibiting corrosion in metals. This indicates its potential utility in industrial applications, especially in protecting infrastructure and machinery against corrosive damage (Hu et al., 2016).

Material Science and Chemistry

  • The compound's derivatives have been explored for their potential in materials science, particularly in the synthesis of complexes with metals such as Ni and Pd. These complexes have been studied for their structural characteristics and potential applications in catalysis and material synthesis, showing the compound's versatility in forming biologically relevant and industrially applicable materials (Adhami et al., 2012).

  • Research has also delved into the compound's role in the synthesis of antiallergy agents, highlighting its applicability in developing treatments for allergic conditions. This underscores the compound's potential in contributing to new therapeutic agents, showcasing its versatility beyond traditional applications (Hargrave et al., 1983).

Antifungal and Anticancer Research

  • Studies have been conducted on the synthesis of new derivatives with potential antifungal properties, indicating the compound's relevance in addressing fungal infections. This aspect of research underscores the ongoing efforts to expand the therapeutic applications of the compound in combating infectious diseases (Narayana et al., 2004).

  • The compound has also been a focal point in anticancer research, where its derivatives have been synthesized and evaluated against various cancer cell lines. This research highlights its potential in contributing to new cancer treatments, emphasizing the importance of such compounds in medicinal chemistry (Ravinaik et al., 2021).

properties

IUPAC Name

N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N5O2S3/c16-15(17,18)9-3-1-2-8(6-9)11(25)21-13-22-23-14(28-13)27-7-10(24)20-12-19-4-5-26-12/h1-6H,7H2,(H,19,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCGDHQBNOXAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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